molecular formula C22H29NO2 B2681446 4-((1R,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol CAS No. 169197-03-9

4-((1R,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol

Cat. No. B2681446
CAS RN: 169197-03-9
M. Wt: 339.479
InChI Key: WVZSEUPGUDIELE-VGOFRKELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1R,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol (4-BPMP) is a novel synthetic compound that has been studied for its potential applications in scientific research. It has been used in laboratory experiments to investigate its biochemical and physiological effects, as well as its mechanism of action. In

Scientific Research Applications

Chemosensors for pH Discrimination

Two compounds, 2-hydroxy-5-methyl-3-((pyridin-2-ylimino)methyl)benzaldehyde (HM-2py-B) and 2-hydroxy-5-methyl-3-((pyridin-3-ylimino)methyl)benzaldehyde (HM-3py-B), related in structure to 4-((1R,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol, have been used as fluorescent chemosensors for pH. These compounds show significant fluorescence intensity changes in response to pH variations, allowing for the discrimination between normal cells and cancer cells due to the pH differences in their environments (Dhawa, Hazra, Barma, Pal, Karmakar, & Roy, 2020).

Selective NR1/2B N-Methyl-D-Aspartate Receptor Antagonists

Studies have identified compounds derived from (E)-1-(4-benzylpiperidin-1-yl)-3-(4-hydroxy-phenyl)-propenone, structurally related to this compound, as potent NR2B subunit-selective antagonists of the NMDA receptor. These derivatives have shown effectiveness in a formalin-induced hyperalgesia model in mice, highlighting their potential in neurological and pain research (Borza, Bozo, Barta-Szalai, Kiss, Tárkányi, Demeter, Gáti, Háda, Kolok, Gere, Fodor, Nagy, Galgóczy, Magdó, Ágai, Fetter, Bertha, Keserü, Horváth, Farkas, Greiner, & Domány, 2007).

Photocatalytic Benzene Hydroxylation

Research on Fe-based metal–organic frameworks has shown that selective benzene hydroxylation to phenol can be achieved under visible light irradiation. This process involves compounds structurally similar to this compound, underscoring their potential use in industrial chemical processes and sustainable energy applications (Wang, Wang, & Li, 2015).

Biotransformation of Phenolic Compounds

Studies have explored the biotransformation of phenolic compounds, which is relevant to the derivative of interest. This research investigates the anaerobic transformation of phenols under methanogenic conditions, highlighting potential applications in environmental bioremediation and sustainable waste management (Bisaillon, Lépine, Beaudet, & Sylvestre, 1993).

Kinetics of Phenol Biotransformation

Another aspect of research focuses on the kinetics of phenol biotransformation, particularly in the context of environmental pollution and wastewater treatment. This research has implications for understanding how similar phenolic compounds, including this compound, are processed in natural and industrial ecosystems (Kumaran & Paruchuri, 1997).

properties

IUPAC Name

4-[(1R,2R)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2/c1-17(22(25)20-7-9-21(24)10-8-20)16-23-13-11-19(12-14-23)15-18-5-3-2-4-6-18/h2-10,17,19,22,24-25H,11-16H2,1H3/t17-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZSEUPGUDIELE-VGOFRKELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCC(CC1)CC2=CC=CC=C2)C(C3=CC=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1CCC(CC1)CC2=CC=CC=C2)[C@H](C3=CC=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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